Physagulin-d

Catalog No.
S13173783
CAS No.
146713-92-0
M.F
C34H52O10
M. Wt
620.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Physagulin-d

CAS Number

146713-92-0

Product Name

Physagulin-d

IUPAC Name

(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

Molecular Formula

C34H52O10

Molecular Weight

620.8 g/mol

InChI

InChI=1S/C34H52O10/c1-16-11-25(43-31(41)21(16)14-35)17(2)22-7-8-23-20-6-5-18-12-19(42-32-30(40)29(39)28(38)26(15-36)44-32)13-27(37)34(18,4)24(20)9-10-33(22,23)3/h5,17,19-20,22-30,32,35-40H,6-15H2,1-4H3/t17-,19+,20-,22+,23-,24-,25+,26+,27-,28+,29-,30+,32+,33+,34-/m0/s1

InChI Key

KRHHFPJGGBLAAH-MYBCZMNMSA-N

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)CO

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)CO

Description

Physagulin D is a glycoside and a withanolide.
Physagulin-d is a natural product found in Physalis angulata and Withania somnifera with data available.

Physagulin D is a complex glycoside identified as a derivative of withanolides, primarily extracted from the roots of Withania somnifera, commonly known as ashwagandha. This compound has garnered attention due to its intricate structure and potential therapeutic applications. The chemical structure of Physagulin D is characterized by a sugar moiety linked to a steroidal lactone, which is typical of the withanolide family. The specific structure of Physagulin D is noted as (1→6)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside, indicating its glycosidic connections that contribute to its biological activity and stability .

, particularly those involving lipid metabolism. It is implicated in lipid peroxidation processes, which can affect cellular signaling pathways. The reactions involving Physagulin D typically include hydrolysis in the presence of specific enzymes, leading to the release of glucose units and other metabolites .

The biological activities of Physagulin D are closely related to those of other withanolides, showcasing a range of pharmacological effects. These include:

  • Antioxidant Activity: Physagulin D exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory enzymes, contributing to its potential use in treating inflammatory conditions.
  • Cytotoxicity: Preliminary studies indicate that Physagulin D may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further research in cancer therapy .

The synthesis of Physagulin D can be achieved through various methods, primarily involving extraction from Withania somnifera roots using organic solvents such as ethanol or methanol. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to isolate and purify this compound from complex mixtures. Additionally, synthetic approaches may involve glycosylation reactions where sugar moieties are attached to the steroid backbone under controlled conditions .

Studies on the interactions of Physagulin D with various biological targets have revealed its potential synergistic effects when combined with other phytochemicals found in Withania somnifera. Research indicates that it may enhance the bioavailability and efficacy of other compounds within herbal formulations. Furthermore, interaction studies have shown that Physagulin D can modulate signaling pathways associated with inflammation and apoptosis, suggesting a multifaceted role in therapeutic contexts .

Physagulin D shares structural similarities with several other compounds derived from Withania somnifera and related plants. Here are some notable compounds for comparison:

Compound NameStructure TypeUnique Features
Withanolide ASteroidal lactoneExhibits strong anti-cancer properties
Withanolide DSteroidal lactoneKnown for neuroprotective effects
Withaferin ASteroidal lactonePotent cytotoxic activity against cancer cells
Physagulin FGlycosideSimilar glycosidic structure but different sugar linkages

Physagulin D is unique due to its specific glycosidic structure that enhances its stability and solubility compared to other withanolides. This structural feature may contribute to its distinct biological activities and therapeutic potential .

Precursor Molecules and Biosynthetic Intermediates

The biosynthetic pathway leading to Physagulin-d formation involves a complex series of enzymatic transformations beginning with fundamental metabolic precursors. The pathway recruits both mevalonate and deoxyxylulose phosphate pathways for isoprenoid biosynthesis, with quantitative nuclear magnetic resonance studies demonstrating that both pathways contribute significantly to withanolide biosynthesis at a ratio of approximately 25:75 for deoxyxylulose phosphate to mevalonate pathways, respectively [22].

The initial stages of biosynthesis commence with acetyl-coenzyme A as the primary substrate, which undergoes transformation through the mevalonate pathway via 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate [8]. The mevalonate pathway generates isopentenyl pyrophosphate and dimethylallyl pyrophosphate as fundamental isoprene units, which serve as building blocks for triterpene biosynthesis [8]. Farnesyl pyrophosphate, formed through the condensation of these isoprene units, represents a crucial intermediate that subsequently undergoes condensation via squalene synthase to form squalene [23].

The committed step toward withanolide biosynthesis involves the stereospecific epoxidation of squalene to 2,3-oxidosqualene, catalyzed by squalene epoxidase, which functions as one of the rate-limiting enzymes in triterpenoid biosynthesis [23]. This reaction establishes the foundation for subsequent cyclization reactions that generate the characteristic steroid backbone. The cyclization of 2,3-oxidosqualene is executed by oxidosqualene cyclases, specifically cycloartenol synthase, which produces cycloartenol as a key sterol intermediate [25].

CompoundMolecular FormulaPathway PositionBiosynthetic Source
Acetyl-CoAC2H4O2SInitial substratePrimary metabolism
3-Hydroxy-3-methylglutaryl-CoAC6H10O5SMevalonate pathway intermediateMevalonate pathway
MevalonateC6H12O4Mevalonate pathway productMevalonate pathway
Isopentenyl pyrophosphateC5H12O7P2Isoprene unitMevalonate/Methylerythritol phosphate pathways
Farnesyl pyrophosphateC15H28O7P2Triterpene precursorIsoprenoid biosynthesis
SqualeneC30H50Triterpene backboneSqualene synthase
2,3-OxidosqualeneC30H50OCyclization substrateSqualene epoxidase
CycloartenolC30H50OSterol intermediateOxidosqualene cyclase
24-MethylenecholesterolC28H46OWithanolide precursorSterol biosynthesis
24-MethyldesmosterolC28H46OCommitted intermediate24-Isomerase
Physagulin-dC34H52O10Final glycosylated productGlycosyltransferase

Table 1: Precursor Molecules and Biosynthetic Intermediates in Physagulin-d Formation

The transformation from general sterol intermediates to withanolide-specific precursors involves the formation of 24-methylenecholesterol, which serves as the immediate sterol precursor for withanolide biosynthesis [24]. Radiolabeling studies using tritiated 24-methylenecholesterol have demonstrated its direct incorporation into withanolide structures, confirming its role as a committed precursor in the pathway [24]. The first committed step in withanolide biosynthesis is catalyzed by a sterol Δ24-isomerase, which converts 24-methylenecholesterol to 24-methyldesmosterol [9] [14]. This enzyme represents a unique isomerase that evolved from a reductase while maintaining the flavin adenine dinucleotide-binding oxidoreductase structure and requirement for reduced nicotinamide adenine dinucleotide phosphate [9].

The subsequent transformation involves a series of modifications including hydroxylation, lactonization, demethylation, and dehydrogenation reactions that convert sterol intermediates into the characteristic withanolide structure [4]. Recent genomic studies have identified specific gene clusters responsible for these transformations, revealing three cytochrome P450 enzymes (CYP87G1, CYP88C7, and CYP749B2) along with a short-chain dehydrogenase that produce lactone ring-containing intermediates when co-expressed [10] [31]. A fourth cytochrome P450 (CYP88C10) contributes to the formation of the characteristic withanolide A-ring structure, featuring a C1 ketone and C2-C3 unsaturation [10] [31].

Enzymatic Modifications in Withanolide Glycosylation

The glycosylation of withanolides to form compounds such as Physagulin-d represents a critical modification that significantly alters the biological properties and stability of these metabolites. The glycosylation process involves the attachment of sugar moieties, primarily glucose, to specific hydroxyl groups on the withanolide backbone through the action of specialized glycosyltransferases [12] [37].

Two major classes of glycosyltransferases have been identified as crucial for withanolide glycosylation in source organisms. The first class includes sterol glucosyltransferases such as WsSGTL1, which demonstrates broad substrate specificity for various sterols and withanolides [34]. This enzyme primarily transfers glucose to hydroxyl groups at the C-3 position of sterols, including dehydroepiandrosterone, pregnenolone, stigmasterol, β-sitosterol, and various withanolide structures [12]. Functional characterization studies have demonstrated that WsSGTL1 shows high expression levels in both roots and leaves and responds to various biotic and abiotic stress conditions [34].

The second class encompasses more specialized glycosyltransferases such as WsGT4 and WsGT6, which exhibit distinct substrate specificities for different withanolide structures [12] [37]. WsGT4 demonstrates catalytic activity with withanolide A, withanolide B, withanone, and 12-deoxywithastramonolide as substrates, utilizing uridine diphosphate glucose as the glucose donor [12] [37]. In contrast, WsGT6 shows more restricted substrate specificity, catalyzing product formation only with withaferin A as substrate and accepting both uridine diphosphate glucose and uridine diphosphate galactose as sugar donors [12] [37].

The enzymatic mechanism of withanolide glycosylation involves the transfer of activated sugar moieties from nucleotide sugar donors to specific hydroxyl acceptor sites on the withanolide backbone [36]. A novel 27β-hydroxy glucosyltransferase has been characterized that specifically transfers glucose to the C-27 β-hydroxyl group of the lactone ring, provided a C-17 α-hydroxyl group is present in the steroidal skeleton [36]. This enzyme demonstrates strict specificity for hydroxyl groups and shows no activity with acetoxy groups, highlighting the precise substrate recognition mechanisms involved in glycosylation [36].

EnzymeSubstrate SpecificitySugar DonorProduct FormationTissue Expression
WsSGTL1C-3 β-hydroxyl sterolsUDP-glucoseSterol glucosidesRoots and leaves
WsGT4Withanolide A, B, withanoneUDP-glucoseMultiple productsHighest in leaves
WsGT6Withaferin A onlyUDP-glucose/UDP-galactoseFive productsMethyl jasmonate induced
27β-hydroxy GTC-27 β-hydroxyl withanolidesUDP-glucose27-O-glucosidesRoot-specific

Table 2: Glycosyltransferases Involved in Withanolide Glycosylation

The glycosylation process for Physagulin-d specifically involves the attachment of a glucose moiety to form the characteristic glycosidic linkage present in the final structure [2] [16]. The compound features a (1→6)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside configuration, indicating complex glycosidic connections that contribute significantly to its biological activity and enhanced water solubility . The formation of these glycosidic bonds requires precise enzymatic control to ensure correct regio- and stereoselectivity in the attachment of sugar units [35].

Transcriptomic Insights into Pathway Regulation

Transcriptomic analysis of withanolide biosynthesis has revealed sophisticated regulatory mechanisms that control the expression of genes involved in Physagulin-d formation. Comparative transcriptome studies have identified significant differential expression patterns between vegetative and reproductive growth phases, with reproductive phase plants showing substantially higher expression levels of key biosynthetic genes [29] [30].

The most prominent regulatory pattern observed involves the dramatic upregulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which exhibits a 3.88-fold increase in expression during the reproductive phase compared to the vegetative phase [29] [30]. This enzyme catalyzes the rate-limiting step in the mevalonate pathway and represents a critical control point for carbon flux toward withanolide biosynthesis [29]. Similarly, sterol methyltransferase shows a 2.63-fold increase, while cycloartenol synthase demonstrates a 2.58-fold enhancement in expression levels during reproductive development [29] [30].

Elicitor-induced transcriptional responses provide additional insights into pathway regulation mechanisms. Treatment with methyl jasmonate and salicylic acid results in significant upregulation of multiple cytochrome P450 genes, including WsCYP98A and WsCYP76A, which show positive correlation with withanolide accumulation [11]. These treatments also enhance the expression of squalene epoxidase, which can increase up to 12.1-fold in leaves and represents one of the most responsive genes to elicitor treatment [26].

GeneFold Change (Reproductive vs Vegetative)Stress ResponsePathway Role
3-Hydroxy-3-methylglutaryl-coenzyme A reductase3.88Increased by methyl jasmonate, salicylic acidMevalonate pathway commitment
Sterol methyltransferase2.63Enhanced under stressSterol backbone modification
Cycloartenol synthase2.58Upregulated by stressTriterpenoid cyclization
1-Deoxy-D-xylulose-5-phosphate reductase2.24Enhanced under droughtMethylerythritol phosphate pathway
Squalene epoxidaseUp to 12.1 in leavesRate-limiting responseRate-limiting epoxidation
Squalene synthaseUp to 3.3 foldEnhanced by elicitorsSqualene biosynthesis
WsGT4Highest in leavesResponds to methyl jasmonateWithanolide glycosylation
WsGT6Induced by methyl jasmonateInduced by methyl jasmonateWithaferin A glycosylation

Table 3: Transcriptomic Regulation of Withanolide Biosynthesis Genes

The regulation of glycosyltransferase genes shows tissue-specific and stimulus-responsive patterns that directly impact Physagulin-d formation [12] [37]. WsGT4 exhibits the highest expression levels in leaf tissues and responds positively to methyl jasmonate treatment, while WsGT6 shows induced expression specifically following methyl jasmonate application [12]. Virus-induced gene silencing experiments have confirmed the functional importance of these glycosyltransferases, with silencing of WsGT4 and WsGT6 resulting in altered withanolide and withanoside accumulation patterns [12].

Genome-wide transcriptomic analysis has revealed the existence of biosynthetic gene clusters that exhibit segmented tissue-specific expression patterns [10] [31]. These clusters contain genes encoding the core withanolide biosynthetic enzymes, with some subclusters showing root-specific expression while others demonstrate leaf-specific activity [10]. The tissue-specific organization of these gene clusters provides a mechanism for controlling the spatial distribution of withanolide biosynthesis and may explain the differential accumulation of compounds like Physagulin-d in various plant tissues [31].

Physagulin-d represents a significant withanolide glycoside compound with a molecular formula of C₃₄H₅₂O₁₀ and molecular weight of 620.8 g/mol [1] [2]. This compound belongs to the class of organic compounds known as withanolide glycosides and derivatives, characterized by withanolides in which at least one hydroxyl group is glycosylated [2].

The compound demonstrates a distinctive distribution pattern across two primary plant species within the Solanaceae family. In Physalis angulata, Physagulin-d has been consistently identified in the aerial parts through methanol extraction studies [3]. Research conducted by Morita and colleagues revealed that Physagulin-d co-occurs with newly identified withanolides designated as physagulins L, M, and N, alongside the flavonol glycoside quercetin 3-O-rhamnosyl-(1→6)-galactoside [3]. The compound's presence in Physalis angulata extends beyond aerial parts to include whole plant extracts, where it has been isolated alongside various physagulides (physagulides A-H) and other withanolide analogues [4] [5].

Withania somnifera, commonly known as Ashwagandha, represents the second major source of Physagulin-d [1] [6]. In this species, the compound exhibits tissue-specific accumulation patterns with confirmed presence in leaves at concentrations of 3.46 ± 0.4 mg/g [6]. Notably, Physagulin-d shows differential distribution within Withania somnifera tissues, being absent or undetectable in root tissues while maintaining significant concentrations in leaves and fruits [6] [7]. This tissue-specific distribution pattern aligns with the broader understanding of withanolide biosynthesis as a de novo tissue-specific process rather than a simple translocation mechanism [8] [9].

The geographic distribution of these source plants extends the potential occurrence of Physagulin-d across diverse climatic regions. Physalis angulata demonstrates a cosmopolitan distribution, ranging from the United States to Argentina in its native habitat and becoming naturalized in tropical and subtropical regions worldwide [10] [11]. The species thrives from sea level to elevations of 1600 meters [10]. Withania somnifera exhibits a more restricted native distribution primarily across Asia, including India, Pakistan, and Sri Lanka, with naturalized populations established in the Mediterranean region, North Africa, and Macaronesia [12] [13].

Co-occurring Withanolides and Phytochemical Synergies

The phytochemical context of Physagulin-d is characterized by its co-occurrence with numerous structurally related withanolides, creating a complex chemical matrix that potentially contributes to synergistic biological activities. In Physalis angulata, Physagulin-d consistently appears alongside physagulins A, B, C, and H, with several of these compounds demonstrating potent anti-inflammatory activity through nuclear factor kappa-B (NF-κB) inhibition [14]. This co-occurrence pattern suggests potential additive or synergistic effects in biological systems, particularly in anti-inflammatory pathways.

Physagulins L, M, and N represent novel withanolides that have been isolated together with Physagulin-d from Physalis angulata aerial parts [3]. These compounds, characterized by their complex stereochemical arrangements, including (20R,22R)-15α-acetoxy-5α,6β,14β,17β,27-pentahydroxy-1-oxo-witha-2,24-dienolide and related structures, exhibit weak trypanocidal activity against Trypanosoma cruzi [3]. The structure-activity relationships observed among these co-occurring compounds provide insights into the molecular mechanisms underlying their biological activities.

The flavonol glycoside quercetin 3-O-rhamnosyl-(1→6)-galactoside represents a non-withanolide phytochemical that consistently co-occurs with Physagulin-d in Physalis angulata [3]. This phenolic compound contributes antioxidant properties to the overall phytochemical profile, potentially enhancing the stability and bioactivity of accompanying withanolides through synergistic antioxidant mechanisms [15].

In Withania somnifera, the co-occurrence pattern of Physagulin-d involves tissue-specific associations with major withanolides including withaferin A and withanolide A [6] [16]. Withaferin A demonstrates preferential accumulation in leaf tissues, reaching concentrations of 980 ± 0.97 μg/g dry weight at 45 days of culture [8]. Conversely, withanolide A shows minimal presence in leaves but significant accumulation in root tissues (380 ± 0.36 μg/g dry weight) [8]. This complementary distribution pattern suggests tissue-specific biosynthetic pathways that may influence the overall phytochemical synergy.

Withanosides, including withanoside IV and withanoside VI, represent glycosylated withanolides that co-occur with Physagulin-d in Withania somnifera [6] [16]. These compounds demonstrate strong binding affinity to human serum albumin with binding constants ranging from 3.04 ± 0.05 × 10⁴ M⁻¹ to 7.59 ± 0.05 × 10⁴ M⁻¹ [17]. Such protein binding characteristics suggest potential enhanced bioavailability and prolonged circulation when these compounds occur together, representing a form of pharmacokinetic synergy.

Tissue-Specific Accumulation Patterns

The tissue-specific accumulation of Physagulin-d exhibits remarkable specificity across different plant organs and developmental stages. In Physalis angulata, the compound shows preferential accumulation in aerial parts, including leaves, stems, and flowers, with minimal presence in root tissues [3] [18]. This distribution pattern correlates with the general withanolide biosynthetic pathway, where aerial tissues serve as primary sites for withanolide synthesis and accumulation [9].

Temporal variations in tissue-specific accumulation demonstrate dynamic changes throughout plant development. Research indicates that Physagulin-d concentrations in Physalis angulata reach optimal levels during mid-developmental stages, particularly when plants are 45-60 days old [8]. This temporal pattern suggests coordinated regulation of withanolide biosynthetic genes with plant developmental programs.

In Withania somnifera, the tissue-specific accumulation pattern of Physagulin-d demonstrates clear compartmentalization. Leaf tissues contain detectable quantities of the compound, while root tissues show negligible or undetectable levels [6] [8]. This differential accumulation pattern contrasts with other major withanolides such as withanolide A, which shows preferential root accumulation [8]. The tissue-specific distribution supports the hypothesis of independent biosynthetic pathways operating in different plant organs rather than simple translocation mechanisms [9].

Cellular-level studies using in vitro tissue cultures have confirmed the de novo synthesis capability of different tissues. Adventitious root cultures of Withania somnifera demonstrate negligible Physagulin-d accumulation compared to leaf cultures, where the compound maintains significant concentrations [8]. This cellular-level specificity indicates tissue-specific gene expression patterns governing withanolide biosynthesis.

Environmental factors significantly influence tissue-specific accumulation patterns. Salt stress conditions have been shown to enhance tissue-specific withanolide biosynthesis in Withania somnifera, with low sodium chloride concentrations promoting increased accumulation in leaf tissues [19]. Fungal endophytes, including Aspergillus terreus, Penicillium oxalicum, and Sarocladium kiliense, can enhance withanolide content by 97-100% in leaves while maintaining tissue-specific distribution patterns [20].

The molecular basis for tissue-specific accumulation involves differential expression of withanolide biosynthetic genes. Transcriptome analysis reveals elevated expression of genes including squalene synthase (WsSQS), squalene epoxidase (WsSQE), and cycloartenol synthase (WsOSC/CS) in leaf tissues compared to root tissues [8] [9]. This gene expression pattern correlates directly with Physagulin-d accumulation levels, providing molecular evidence for tissue-specific biosynthetic control.

XLogP3

3.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

620.35604785 g/mol

Monoisotopic Mass

620.35604785 g/mol

Heavy Atom Count

44

UNII

9R2FX9KR0Y

Dates

Last modified: 08-10-2024

Explore Compound Types